methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate
Description
methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furoate ester, a triazolo-pyridine moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
methyl 5-[[4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-28-19(25)17-8-6-15(29-17)10-24(14-4-2-13(20)3-5-14)30(26,27)16-7-9-18-22-21-12-23(18)11-16/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMRLJNGVRBFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves multiple steps, typically starting with the preparation of the triazolo-pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via nucleophilic substitution reactions. The final step involves the esterification of the furoate moiety. Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity
Mechanism of Action
The mechanism of action of methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, thereby blocking the signaling pathways that promote cancer cell growth and survival. Molecular docking studies have shown that the compound binds to the active site of the target enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual kinase inhibitory activities.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one: Studied for its potential as a DNA intercalator. methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .
Biological Activity
Methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 397.85 g/mol. Its structure features a furan ring linked to a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN5O4S |
| Molecular Weight | 397.85 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Anti-inflammatory Effects : Similar triazole derivatives have demonstrated the ability to modulate inflammatory responses by inhibiting the activation of microglia and reducing nitric oxide production in neuroinflammatory models .
- Antimicrobial Activity : Compounds with similar structural motifs have exhibited antimicrobial properties against various pathogens.
Anticancer Activity
In a study investigating the anticancer potential of triazole derivatives, this compound was evaluated for its efficacy against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Properties
Research focusing on neuroinflammation highlighted that compounds similar to this compound effectively reduced inflammatory markers in lipopolysaccharide (LPS)-induced models. The compound was able to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| Methyl 5-{[N-(4-chlorophenyl)triazole]} | Anticancer | 15 |
| Methyl 5-{[N-(phenyl)triazole]} | Anti-inflammatory | 20 |
| Methyl 5-{[N-(chlorobenzene)triazole]} | Antimicrobial | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
